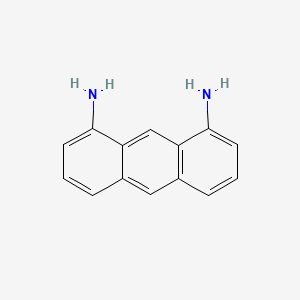
1,8-Anthracenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 8 positions of the anthracene ring. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dichloroanthraquinone followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions . Another method involves the polycondensation reaction of 2,6-anthracenediamine with tri(4-formylphenyl)amine in the presence of a solvent and a catalyst, carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and substituted anthracene compounds. These products have distinct properties and applications in different fields .
Applications De Recherche Scientifique
1,8-Anthracenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mécanisme D'action
The mechanism of action of 1,8-Anthracenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s photophysical properties also play a role in its interactions with light and other electromagnetic radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,8-Anthracenediamine include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 2,2’-Bianthracene
- 1,8-Diarylanthracene
Uniqueness
This compound is unique due to the presence of amino groups at the 1 and 8 positions, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other anthracene derivatives and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
139312-39-3 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
anthracene-1,8-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H,15-16H2 |
Clé InChI |
YLZGEUWNNPEHBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)N)C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



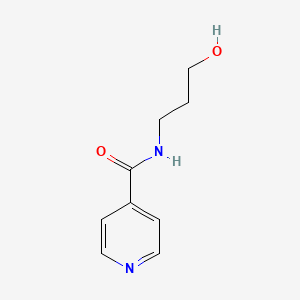
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)

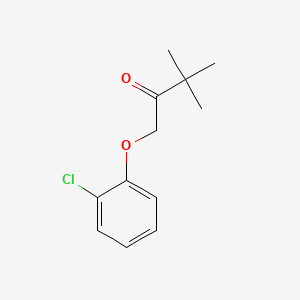

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

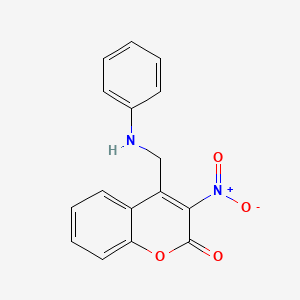
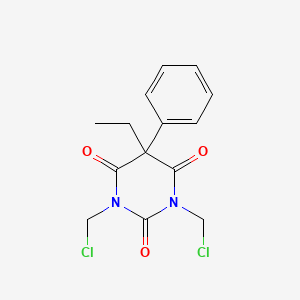
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
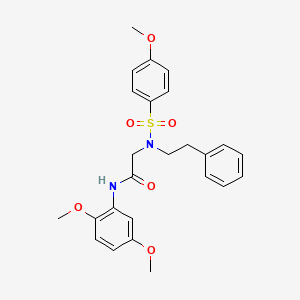

![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
